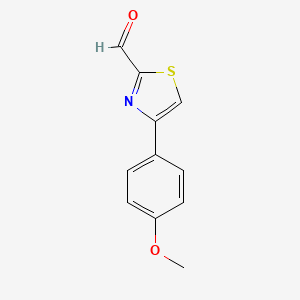

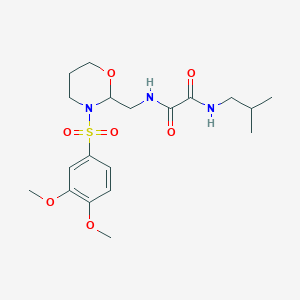

![molecular formula C16H14N2O2S B2679193 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine CAS No. 866019-17-2](/img/structure/B2679193.png)

3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of New Compounds

Compounds with a sulfonamide group, such as “3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine”, are often used in the synthesis of new chemical compounds . They can be used to create novel structures with potential biological activities.

Computational Studies

Sulfonamide compounds are often subjects of computational studies to understand their structure and spectroscopic parameters . This can help in predicting the properties of new compounds before they are synthesized.

Antidepressant Agents

Some sulfonamide derivatives have shown potential as antidepressant agents . They have been evaluated for their antidepressant-like activity by tail suspension test (TST) and modified forced swimming test (MFST).

Analytical Tests

“3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine” could be used in analytical tests during early formulation feasibility studies . It can help in determining degradation impurities produced during stress studies.

Method Development

This compound could be used in the development, validation, and transfer of analytical methods . It can also be used in spiking studies during process R&D to demonstrate depletion upon recrystallization.

Targeting β-catenin

Some sulfonamide compounds have been found to target β-catenin, inducing its ubiquitination and proteasomal degradation . This could potentially be used in the development of treatments for diseases where β-catenin plays a role.

Mecanismo De Acción

Target of Action

The primary target of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine acts by binding to β-catenin, a key protein in the Wnt/β-catenin signaling pathway . This binding promotes the degradation of β-catenin, leading to the downregulation of Wnt/β-catenin target genes . This interaction results in the selective decrease in cell viability of Wnt-dependent cells .

Biochemical Pathways

The affected pathway is the Wnt/β-catenin signaling pathway . The downstream effects of this pathway’s inhibition include decreased cell proliferation and increased cell differentiation, particularly in Wnt-dependent cells .

Result of Action

The molecular and cellular effects of 3-[(4-Methylphenyl)sulfonyl]-2-quinolinylamine’s action include the degradation of β-catenin, downregulation of Wnt/β-catenin target genes, and decreased viability of Wnt-dependent cells . These effects could potentially lead to the inhibition of tumor growth in Wnt-dependent cancers .

Propiedades

IUPAC Name |

3-(4-methylphenyl)sulfonylquinolin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-6-8-13(9-7-11)21(19,20)15-10-12-4-2-3-5-14(12)18-16(15)17/h2-10H,1H3,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRVSOPAGFZARNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N=C2N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901322361 |

Source

|

| Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821781 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

866019-17-2 |

Source

|

| Record name | 3-(4-methylphenyl)sulfonylquinolin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901322361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)

![3-Methyl-1-[2-(1-methylpyrrolidin-2-yl)ethyl]urea](/img/structure/B2679112.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)

![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)

![3-(2-Chlorophenyl)-5-methyl-7-(4-(6-methylpyridin-2-yl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2679127.png)

![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)

![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)

![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)